3-Methoxyoxolane-3-carboxylic acid
Overview
Description
3-Methoxyoxolane-3-carboxylic acid is a chemical compound with the CAS Number: 1204831-21-9 . It has a molecular weight of 146.14 and is also known as 3-methoxytetrahydrofuran-3-carboxylic acid . It is stored at a temperature of 4°C and is in the form of oil .
Physical And Chemical Properties Analysis
3-Methoxyoxolane-3-carboxylic acid is an oil with a molecular weight of 146.14 . It is stored at a temperature of 4°C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis
Carboxylic acids, including 3-Methoxyoxolane-3-carboxylic acid, play a crucial role in organic synthesis . They can participate in various reactions such as substitution, elimination, and oxidation . This makes them valuable in the synthesis of a wide range of organic compounds.
Nanotechnology
Carboxylic acids are used in nanotechnology as surface modifiers . They can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . Given its structure, 3-Methoxyoxolane-3-carboxylic acid could potentially be used in similar applications.
Polymer Science
In the field of polymers, carboxylic acids have various applications such as monomers, additives, and catalysts . 3-Methoxyoxolane-3-carboxylic acid, with its unique structure, could potentially be used in the synthesis or modification of polymers.
Medical Research
While specific medical applications of 3-Methoxyoxolane-3-carboxylic acid are not mentioned in the sources, carboxylic acids are generally important in the medical field . They could be used in the synthesis of various pharmaceuticals.
Environmental Research
Carboxylic acids can also have applications in environmental research. While the specific applications of 3-Methoxyoxolane-3-carboxylic acid are not detailed, it could potentially be used in environmental studies given its chemical properties.
Industrial Research
3-Methoxyoxolane-3-carboxylic acid could have potential applications in various industrial research fields. Its unique structure and properties could make it useful in the development of new materials or processes.
Safety and Hazards
The safety information for 3-Methoxyoxolane-3-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-methoxyoxolane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCACZHFYJMOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyoxolane-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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